4-tert-butyl-N-(3-ethoxypropyl)benzamide is a chemical compound classified under the category of amides, specifically a benzamide derivative. This compound features a tert-butyl group and an ethoxypropyl side chain attached to the nitrogen atom of the benzamide structure. Its molecular formula is with a molecular weight of approximately 281.4 g/mol. This compound is of interest in various scientific fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The synthesis of 4-tert-butyl-N-(3-ethoxypropyl)benzamide typically involves several key steps:
The molecular structure of 4-tert-butyl-N-(3-ethoxypropyl)benzamide can be represented by its canonical SMILES notation: CC(C)(C)Nc1ccc(cc1)C(=O)NCCCOCC. The compound exhibits the following structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | 4-tert-butyl-N-(3-ethoxypropyl)benzamide |
| InChI Key | JQNJHUXEXWMPCA-UHFFFAOYSA-N |
4-tert-butyl-N-(3-ethoxypropyl)benzamide can undergo several types of chemical reactions:
The mechanism of action for 4-tert-butyl-N-(3-ethoxypropyl)benzamide involves its interaction with specific biological targets. The structural components, particularly the ethoxypropyl and tert-butyl groups, may enhance binding affinity to enzymes or receptors:
4-tert-butyl-N-(3-ethoxypropyl)benzamide has several scientific applications:
Benzamide derivatives represent a structurally diverse and pharmacologically significant class of compounds with broad therapeutic applications. Their molecular framework allows for extensive modifications, enabling targeted interactions with biological macromolecules. Key pharmacological roles include:
Table 1: Therapeutic Applications of Benzamide Derivatives
| Biological Target | Therapeutic Area | Mechanism | Example Derivative |
|---|---|---|---|
| Plk1 PBD | Oncology | Disruption of mitotic protein interactions | Triazoloquinazolinone-benzamide hybrids |
| hCAII | Metabolic disorders | Enzymatic inhibition/degradation | p-Sulfamoyl benzamide-based PROTACs |
| HCV NS5B polymerase | Infectious diseases | Viral replication inhibition | Ethoxypropyl-linked benzamides |
This compound (molecular formula: C₁₆H₂₅NO₂; molecular weight: 263.38 g/mol) features strategic structural elements that enhance its pharmacological profile:
Table 2: Structural Properties of Key Benzamide Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Role in Bioactivity |
|---|---|---|---|---|
| 4-tert-butyl-N-(3-ethoxypropyl)benzamide | C₁₆H₂₅NO₂ | 263.38 | Ethoxypropyl linker | Enhanced solubility and flexibility |
| 4-tert-butyl-N-(4-ethoxyphenyl)benzamide | C₁₉H₂₃NO₂ | 297.40 | Phenoxy group | π-π Stacking interactions |
| Triazoloquinazolinone-benzamide hybrid | ~C₂₀H₁₈N₆O₂ | ~380 | Triazoloquinazolinone | Plk1 PBD inhibition |
The evolution of benzamide therapeutics reflects iterative advances in medicinal chemistry:
Table 3: Key Milestones in Benzamide Drug Discovery
| Time Period | Development Focus | Representative Compound | Impact |
|---|---|---|---|
| 1990s–2000s | Phosphopeptide mimetics | PLHSpT | Validated Plk1 PBD as anticancer target |
| 2010–2015 | Fragment-based metalloenzyme inhibitors | p-Sulfamoyl benzamide | Enabled PROTAC designs for hCAII degradation |
| 2016–2020 | Small-molecule PBD inhibitors | Triazoloquinazolinone-benzamide hybrids | Achieved IC₅₀ <5 μM against Plk1 |
| 2021–Present | Aliphatic linker optimization | 4-tert-butyl-N-(3-ethoxypropyl)benzamide | Improved solubility and target engagement |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: